2-(4,5-Dihydro-1H-imidazol-2-ylamino)-propionic acid
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Description
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-propionic acid is a useful research compound. Its molecular formula is C6H11N3O2 and its molecular weight is 157.173. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to have a high affinity for certain receptors . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The specific interactions and changes caused by this compound require further investigation.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways
Pharmacokinetics
A related compound was found to have an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml . More research is needed to determine the ADME properties of N-(4,5-dihydro-1H-imidazol-2-yl)alanine.
Result of Action
Similar compounds have been found to have significant effects on cellular processes
Action Environment
Similar compounds have been found to be influenced by environmental factors . More research is needed to understand how environmental factors influence the action of this compound.
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-4(5(10)11)9-6-7-2-3-8-6/h4H,2-3H2,1H3,(H,10,11)(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSRGDZWHXLRQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=NCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.